![molecular formula C30H34N2O4 B8085611 2-去异丙基-2-苯基瑞格列奈](/img/structure/B8085611.png)
2-去异丙基-2-苯基瑞格列奈
描述
2-Desisopropyl-2-phenyl repaglinide is a useful research compound. Its molecular formula is C30H34N2O4 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Desisopropyl-2-phenyl repaglinide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Desisopropyl-2-phenyl repaglinide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
瑞格列奈作为抗糖尿病药:瑞格列奈在维持或改善 2 型糖尿病患者的血糖控制方面有效。其作用机理是刺激胰腺 β 细胞释放胰岛素。临床试验表明,与其他口服抗糖尿病药(如格列本脲和格列齐特)相比,瑞格列奈在实现相似或更好的血糖控制方面具有疗效。当与其他抗糖尿病药和胰岛素联合使用时,它也显示出累加效应 (C. Culy & B. Jarvis, 2001)。
瑞格列奈类似物的合成:研究人员已对合成瑞格列奈的有效杂质进行了研究,这些杂质在制造过程中确定药物物质的质量至关重要 (Dhanraj T. S. S. Sundaram 等,2015)。
在老年患者中的安全性:研究表明,瑞格列奈是 2 型糖尿病老年患者的一种安全有效的治疗方法,由于其短效性质和与长效口服抗糖尿病药相比低血糖风险,因此是一种较好的选择 (G. Papa 等,2006)。
药代动力学和药效学:瑞格列奈起效迅速且具有剂量依赖性的降血糖作用,使其适用于餐前给药,并可灵活安排进餐。它在患者中耐受性良好,包括肝肾功能受损的患者 (V. Hatorp,2002)。
关键中间体的合成:已为瑞格列奈制备中的关键中间体(如 3-乙氧基-4-乙氧基羰基苯乙酸)开发了高效且经济的合成方法 (M. Salman 等,2002)。
改善糖尿病患者的肱动脉反应性:瑞格列奈的给药改善了 2 型糖尿病患者的肱动脉反应性并降低了氧化应激指标,表明有额外的益处 (D. Manzella 等,2005)。
在 2 型糖尿病治疗中的疗效:瑞格列奈被证明可有效降低 2 型糖尿病患者的血糖浓度,包括磺酰脲类药物治疗的患者和口服降糖药未治疗的患者 (R. Goldberg 等,1998)。
属性
IUPAC Name |
2-ethoxy-4-[2-oxo-2-[[(1S)-2-phenyl-1-(2-piperidin-1-ylphenyl)ethyl]amino]ethyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O4/c1-2-36-28-20-23(15-16-25(28)30(34)35)21-29(33)31-26(19-22-11-5-3-6-12-22)24-13-7-8-14-27(24)32-17-9-4-10-18-32/h3,5-8,11-16,20,26H,2,4,9-10,17-19,21H2,1H3,(H,31,33)(H,34,35)/t26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMMEOVDUOZDJA-SANMLTNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107362-12-9 | |
Record name | 2-Desisopropyl-2-phenyl repaglinide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107362129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-DESISOPROPYL-2-PHENYL REPAGLINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVW9L5V2LY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。